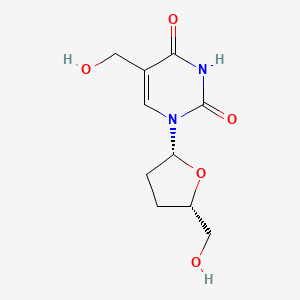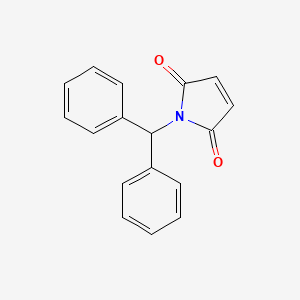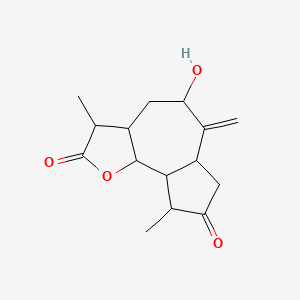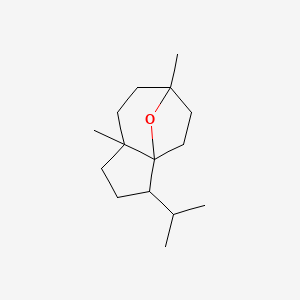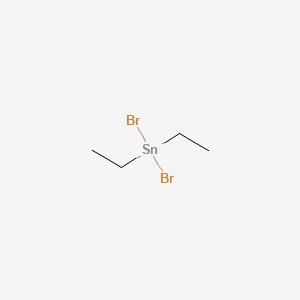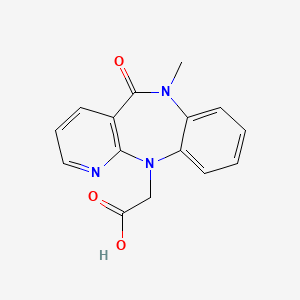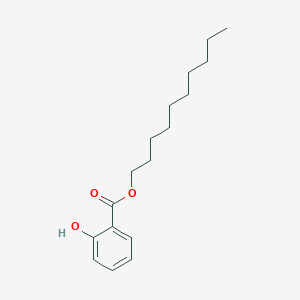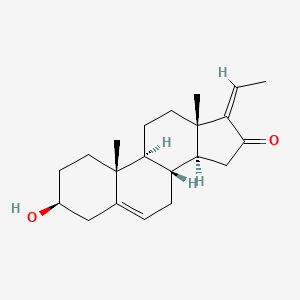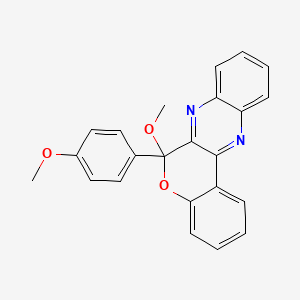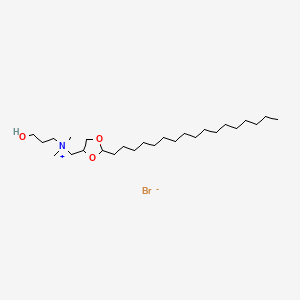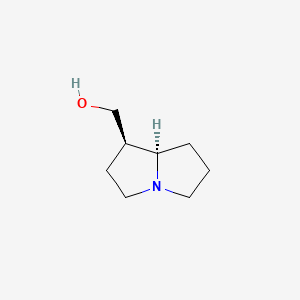
Lindelofidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lindelofidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities. Pyrrolizidine alkaloids are widely distributed in plants and have been studied for their pharmacological properties as well as their toxicological effects. This compound, in particular, has been isolated from various plant species and has shown potential in several scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lindelofidine can be synthesized through a series of chemical reactions involving the formation of the pyrrolizidine core structure. One common synthetic route involves the cyclization of hydroxylactam, prepared from succinic anhydride, under specific reaction conditions . The biosynthetic intramolecular Mannich reaction is also a key step in the synthesis of this compound, introducing the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, reduction, and purification processes. The scalability of these methods would depend on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: Lindelofidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Scientific Research Applications
Chemistry: Lindelofidine and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
Lindelofidine is structurally similar to other pyrrolizidine alkaloids such as laburnine and minalobine B . this compound is unique in its cis-configuration of H-1 and H-8, which distinguishes it from laburnine’s trans-configuration . This structural difference can influence the compound’s biological activity and its interactions with molecular targets.
Comparison with Similar Compounds
Laburnine: Another pyrrolizidine alkaloid with a trans-configuration of H-1 and H-8.
Minalobine B: A known alkaloid with similar biological activities but different structural features.
Properties
CAS No. |
18929-90-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
LOFDEIYZIAVXHE-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)CO |
Canonical SMILES |
C1CC2C(CCN2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


